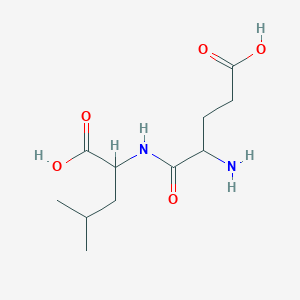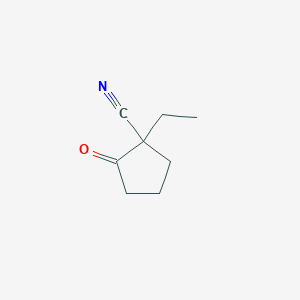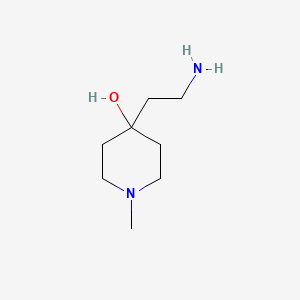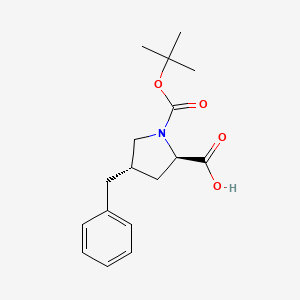
5-Chloro-2-phenylpyrimidine-4-carboxylic acid
Overview
Description
5-Chloro-2-phenylpyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 1094346-84-5 . It has a molecular weight of 234.64 and its IUPAC name is 5-chloro-2-phenyl-4-pyrimidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H7ClN2O2/c12-8-6-13-10 (14-9 (8)11 (15)16)7-4-2-1-3-5-7/h1-6H, (H,15,16) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 160-164 degrees Celsius .Scientific Research Applications
Antimicrobial Activity
5-Chloro-2-phenylpyrimidine-4-carboxylic acid derivatives have been explored for their potential antimicrobial properties. The synthesis of certain derivatives has shown in vitro antimicrobial activity against pathogenic microorganisms, indicating their potential as antimicrobial agents (El-kerdawy et al., 1990).
Pharmacological Applications
Research has led to the discovery of derivatives with pharmacological activities, such as analgesic, anti-inflammatory, and immunosuppressive effects. This highlights the chemical's utility in developing new therapeutic agents (Malinka et al., 1989).
Supramolecular Chemistry
The compound plays a role in the field of supramolecular chemistry, where it's involved in forming hydrogen-bonded supramolecular architectures with carboxylic acids and aromatic alcohols. This demonstrates its utility in designing molecular assemblies with specific structural characteristics (Horikoshi et al., 2004).
Liquid Crystal Research
Derivatives of this compound have been synthesized and analyzed for their liquid-crystal characteristics. This research contributes to the development of materials with specific optical properties, useful in displays and other technologies (Mikhaleva et al., 1986).
Antiviral Research
In the development of antiviral agents, certain derivatives have shown promise as inhibitors of viral enzymes, indicating their potential in creating new treatments for viral infections (Stansfield et al., 2004).
Molecular Structure and Cytotoxic Activity
Research into novel derivatives has also explored their molecular structures and cytotoxic activities against cancer cell lines, contributing to the discovery of potential anticancer agents (Stolarczyk et al., 2018).
Luminescence in Lanthanide Frameworks
The compound's derivatives have been used to synthesize luminescent lanthanide frameworks, illustrating its application in creating materials with specific luminescent properties for sensors, imaging, and lighting (Jia et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
5-chloro-2-phenylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-8-6-13-10(14-9(8)11(15)16)7-4-2-1-3-5-7/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKYYZTUJFIZJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80721221 | |
| Record name | 5-Chloro-2-phenylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80721221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094346-84-5 | |
| Record name | 5-Chloro-2-phenylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80721221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-phenylpyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![6-[Difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]methyl]quinoline](/img/structure/B1507885.png)
